N-(4-methoxybenzyl)-N'-phenylurea
Description
Overview of Urea (B33335) and Phenylurea Chemical Scaffolds in Academic Research
The urea moiety is a fundamental building block in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile nature. frontiersin.orgnih.gov This structural motif is present in a vast number of synthetic compounds and has been integral to the development of numerous therapeutic agents. frontiersin.org The ability of the urea group to form specific hydrogen bond interactions with biological targets is a key factor in its widespread use in drug design. frontiersin.org
Phenylurea compounds, which feature a phenyl group attached to a urea core, represent a significant class of molecules with a broad spectrum of biological activities. ontosight.ai These derivatives have been extensively investigated for various applications, including their use as anticancer agents, herbicides, and pesticides. ontosight.airesearchgate.netmdpi.com The synthetic accessibility and the ease with which their structures can be modified allow researchers to fine-tune their physicochemical and biological properties. frontiersin.org This has led to the creation of extensive libraries of phenylurea derivatives for screening in various biological assays. nih.gov
Historical Context of Phenylurea Derivatives in Scientific Inquiry
The scientific journey of urea and its derivatives spans over a century. Initially, in the 19th century, urea itself was used to stabilize nitrocellulose. wikipedia.org The first urea-based drug to be approved for clinical use was Suramin, marking a significant milestone in medicinal chemistry. frontiersin.org
In the realm of agriculture, phenylurea herbicides became prominent for weed control. ontosight.airesearchgate.net Compounds like linuron (B1675549) and diuron (B1670789) were developed based on their ability to inhibit photosynthesis in plants. ontosight.airesearchgate.net In the early 20th century, symmetrically substituted diphenyl urea compounds, known as centralites, were developed as deterrents for smokeless powder in military applications. wikipedia.org Over time, the focus of phenylurea research expanded significantly into the pharmaceutical sector, with many derivatives being investigated for their potential as therapeutic agents against a range of diseases. researchgate.netmdpi.com
Significance of Aromatic and Alkyl/Aryl Substituents in Urea Structures for Research Purposes
For instance, research on phenylurea derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has shown a strong preference for substitution at the para-position of the phenyl ring. nih.gov Modifications at the ortho- or meta-positions often lead to a loss of inhibitory activity. nih.gov Furthermore, the size of the substituent is crucial; while small alkyl groups at the para-position are tolerated, bulkier groups can diminish or abolish activity. nih.gov The specific arrangement of these substituents is therefore a key consideration in the rational design of new phenylurea-based compounds for scientific investigation.
A study on the anticancer activity of N-4-methoxybenzoyl-N'-phenylurea against HeLa cells demonstrated that this structural modification resulted in significantly higher potency compared to the standard drug hydroxyurea (B1673989), highlighting the impact of the methoxybenzoyl group. wisdomlib.orgwjpr.net
Table 1: Research Findings on Phenylurea Derivatives
| Compound/Derivative Class | Research Focus | Key Findings | Citations |
|---|---|---|---|
| p-substituted phenyl urea derivatives | IDO1 Inhibition | Showed more potent IDO1 inhibitory activity than unsubstituted or ortho/meta-substituted derivatives. | nih.gov |
| N-4-methoxybenzoyl-N'-phenylurea | Anticancer Activity | Exhibited an IC50 value of 6.50 mM against HeLa cells, indicating stronger activity than hydroxyurea (IC50 of 170.57 mM). | wisdomlib.orgwjpr.net |
| N'-alkylphenylurea analogs | Antiproliferative Activity | Found to be a promising class of antitumor agents, with a mechanism potentially independent of tubulin interaction. | researchgate.net |
Research Gaps and Opportunities Pertaining to N-(4-methoxybenzyl)-N'-phenylurea
While the broader class of phenylureas has been extensively studied, specific research on this compound is not widely documented in publicly available literature. Much of the existing research focuses on structurally related analogs. For example, significant work has been done on N-(4-methoxybenzoyl )-N'-phenylurea, which differs by a carbonyl group, and has shown potential as an anticancer agent. wisdomlib.orgwjpr.net Similarly, N-(4-methoxybenzyl)-N'-(4-methylphenyl )urea has been documented in chemical databases and is of interest for its potential biological activities. ontosight.ai
The synthesis of related compounds, such as N-(4-chlorophenyl)-N'-(4-methoxybenzyl)urea, typically involves the reaction of an aniline (B41778) with an isocyanate. A similar synthetic route could likely be employed for this compound.
The absence of detailed studies on this compound presents a clear research opportunity. Given the established biological activities of its close analogs, it is plausible that this specific compound may also possess interesting and potentially useful properties. A thorough investigation into its synthesis, characterization, and biological screening could unveil novel applications. Future research could focus on its potential as an anticancer agent, an enzyme inhibitor, or in other therapeutic areas where phenylurea scaffolds have shown promise. The exploration of its unique structure-activity relationships would contribute valuable knowledge to the field of medicinal chemistry.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Urea |
| N-(4-methoxybenzoyl)-N'-phenylurea |
| N-(4-methoxybenzyl)-N'-(4-methylphenyl)urea |
| N-(4-chlorophenyl)-N'-(4-methoxybenzyl)urea |
| Suramin |
| Linuron |
| Diuron |
| Hydroxyurea |
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-9-7-12(8-10-14)11-16-15(18)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWGYLFFXJEASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388107 | |
| Record name | Urea, N-[(4-methoxyphenyl)methyl]-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793324 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
83196-21-8 | |
| Record name | Urea, N-[(4-methoxyphenyl)methyl]-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 4 Methoxybenzyl N Phenylurea
Strategies for the Synthesis of Phenylurea Derivatives
The construction of phenylurea derivatives can be achieved through several reliable synthetic pathways. These methods generally involve the coupling of an amine with a carbonyl source, with the most common strategies being variations of acylation reactions and nucleophilic additions.
The Schotten-Baumann reaction, a method for synthesizing amides from amines and acyl chlorides, can be adapted to produce N-acylurea derivatives, which are structurally related to N-benzyl ureas. A pertinent example is the synthesis of N-(4-methoxybenzoyl)-N'-phenylurea, a benzoyl analogue of the title compound. This synthesis was accomplished using a modified Schotten-Baumann method, where N-phenylurea was reacted with 4-methoxybenzoyl chloride.
The reaction is typically conducted in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, which serves two primary purposes: to neutralize the hydrochloric acid byproduct and to facilitate the reaction by ensuring the amine remains deprotonated and thus nucleophilic. The use of "Schotten-Baumann conditions" generally refers to a biphasic system involving an aqueous basic solution and an organic solvent. In the synthesis of the benzoyl analogue, the reaction yielded white, needle-shaped crystals, and the product's purity was confirmed by thin-layer chromatography (TLC) and melting point determination.
Table 1: Synthesis of N-(4-methoxybenzoyl)-N'-phenylurea via Modified Schotten-Baumann Reaction
| Reactant 1 | Reactant 2 | Method | Yield |
|---|---|---|---|
| N-phenylurea | 4-methoxybenzoyl chloride | Modified Schotten-Baumann | 51.23% |
The most prevalent method for synthesizing N-substituted and N,N'-disubstituted ureas involves the nucleophilic addition of an amine to an isocyanate. This reaction is fundamental in organic chemistry, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom of the isocyanate group (-N=C=O).
This approach is highly versatile, allowing for the synthesis of both symmetrical and unsymmetrical ureas. For a compound like N-(4-methoxybenzyl)-N'-phenylurea, the synthesis would involve the reaction of 4-methoxybenzylamine with phenyl isocyanate, or alternatively, aniline (B41778) with 4-methoxybenzyl isocyanate.
An interesting variation of this method involves the in situ generation of the isocyanate intermediate. One such technique is the Hofmann rearrangement of a primary amide, induced by a reagent like phenyliodine diacetate (PIDA). The isocyanate is then trapped by an amine or ammonia (B1221849) source to form the urea (B33335) derivative. This transformation provides a direct route from readily available amides to N-substituted ureas.
Table 2: Examples of Nucleophilic Addition for Urea Synthesis
| Nucleophile | Electrophile/Precursor | Key Reagent | Product Type |
|---|---|---|---|
| Primary or Secondary Amine | Isocyanate | - | Unsymmetrical Urea |
| Ammonia / Ammonium (B1175870) Carbamate (B1207046) | Primary Amide | PIDA | N-Substituted Urea |
Beyond the direct use of isocyanates, several other methods exist for constructing the urea backbone, often employing less hazardous reagents.
Phosgene (B1210022) and Phosgene Equivalents: The reaction of amines with phosgene (COCl₂) is a traditional, though hazardous, route. Safer, solid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) and N,N'-Carbonyldiimidazole (CDI) are now widely used. The general process involves the reaction of a primary amine with the phosgene equivalent to form an isocyanate in situ, which then reacts with a second amine to yield an unsymmetrical urea.
Reaction with Urea: Phenylurea itself can be synthesized by the direct reaction of aniline and urea, typically under acidic conditions and heating. This method provides a straightforward route to simple phenylureas from basic starting materials.
Carbamate Intermediates: A two-step approach involves first reacting an amine with a chloroformate, such as phenyl chloroformate, to generate a stable carbamate intermediate. This carbamate is then reacted with a second amine, displacing the phenoxy group to form the final urea product. This method is particularly useful when direct reaction with an isocyanate is problematic.
Chemical Derivatization of this compound and its Analogues
The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse range of analogues with potentially altered physicochemical and biological properties. These modifications can be broadly categorized into derivatization of the aromatic rings, interconversions of the urea functional group, and the synthesis of related thiourea (B124793) derivatives.
Strategies for Modifying Aromatic Rings (e.g., halogenation, alkylation)
The two aromatic rings of this compound present opportunities for electrophilic substitution reactions, such as halogenation and alkylation. The substitution pattern is dictated by the directing effects of the existing substituents on each ring.
Halogenation:
The introduction of halogen atoms onto the aromatic rings of this compound can significantly influence its properties. The methoxybenzyl group is activated towards electrophilic aromatic substitution, with the methoxy (B1213986) group being an ortho-, para-directing activator. The phenylurea moiety is also an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring.
A general strategy for the regioselective ortho-halogenation of N-aryl ureas involves a boron-mediated approach. This method utilizes the formation of a boracycle intermediate to direct the halogenating agent to the ortho position of the N-aryl ring. While this has been demonstrated for various N-aryl ureas, specific application to this compound would be expected to yield ortho-halogenated products on the phenyl ring. Traditional electrophilic halogenation using reagents like N-halosuccinimides (NXS) in the presence of a catalyst can also be employed, though it may result in a mixture of ortho- and para-substituted products on either aromatic ring, depending on the reaction conditions. The electron-rich nature of the 4-methoxybenzyl ring makes it particularly susceptible to electrophilic attack.
Table 1: Potential Halogenation Strategies for this compound
| Reaction Type | Reagents | Potential Products |
| Ortho-iodination | BBr₃, NIS | N-(4-methoxybenzyl)-N'-(2-iodophenyl)urea |
| Bromination | NBS, Catalyst | Mixture of ortho- and para-brominated analogues on either ring |
| Chlorination | NCS, Catalyst | Mixture of ortho- and para-chlorinated analogues on either ring |
Alkylation:
Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic rings. The electron-donating methoxy group on the benzyl (B1604629) ring strongly activates it towards this reaction, favoring alkylation at the ortho position. The phenyl ring is also susceptible to alkylation, primarily at the ortho and para positions. The choice of alkylating agent and catalyst is crucial to control the extent and position of alkylation and to avoid potential side reactions such as N-alkylation of the urea moiety under certain conditions.
Functional Group Interconversions on the Urea Moiety
The urea functional group itself can undergo various chemical transformations, leading to derivatives with different properties.
N-Acylation:
N-Alkylation:
Direct N-alkylation of the urea nitrogens in N,N'-disubstituted ureas can be challenging due to the potential for O-alkylation. However, methods for the N-alkylation of ureas using alkylating agents in the presence of a solid base and a phase transfer catalyst have been developed. google.comwisdomlib.org Iridium-catalyzed N-alkylation of urea with benzyl alcohols has also been reported, suggesting that the N-H bonds can be functionalized under specific catalytic conditions. uno.edu
Conversion to Guanidines:
The urea moiety can be converted into a guanidine group. One reported method involves the phosgenation of N,N'-disubstituted ureas at elevated temperatures in an inert solvent, which leads to the formation of N,N',N''-trisubstituted guanidines. reading.ac.uk Another approach involves the reaction of a thiourea derivative (which can be synthesized from the corresponding urea) with an amine in the presence of a thiophilic agent like mercury(II) chloride. google.com
Synthesis of Related Thiourea Derivatives
The conversion of the urea carbonyl group to a thiocarbonyl group yields the corresponding thiourea derivative, N-(4-methoxybenzyl)-N'-phenylthiourea. This transformation significantly alters the electronic and hydrogen-bonding properties of the molecule.
Direct Thionation:
The most direct method for converting a urea to a thiourea is through thionation. This is commonly achieved using thionating agents such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀). google.comnih.gov The reaction typically involves heating the urea with the thionating agent in an anhydrous solvent like toluene or xylene. Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields compared to P₄S₁₀. google.com
Table 2: Reagents for the Conversion of this compound to its Thiourea Analogue
| Thionating Agent | Typical Reaction Conditions |
| Lawesson's Reagent | Reflux in toluene or THF |
| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in xylene or pyridine |
Synthesis from Isothiocyanates:
While not a direct derivatization of the urea, N-(4-methoxybenzyl)-N'-phenylthiourea can also be synthesized by reacting 4-methoxybenzylamine with phenyl isothiocyanate. This is a common and efficient method for preparing unsymmetrical thioureas. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. Mechanochemical methods, such as manual grinding or ball milling, have also been shown to be effective for this type of synthesis. researchgate.net
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of novel compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, IR, UV-Vis, and Mass Spectrometry reveal distinct features of a compound's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of N-(4-methoxybenzyl)-N'-phenylurea is expected to show characteristic signals for each unique proton environment. Based on data from closely related structures like N-(4-methoxybenzyl)aniline and phenylurea, the anticipated chemical shifts (δ) in a solvent like CDCl₃ or DMSO-d₆ would be as follows rsc.orgchemicalbook.com:
Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm. The protons on the phenyl ring attached to the urea (B33335) nitrogen would likely appear as a complex multiplet, while the protons on the 4-methoxyphenyl (B3050149) ring would show a characteristic AA'BB' pattern (two doublets) due to the influence of the methoxy (B1213986) group rsc.org.
Urea Protons (N-H): Two distinct signals for the two N-H protons are expected. These signals are often broad and their chemical shift is highly dependent on solvent and concentration, but they typically appear in the range of δ 5.8-9.3 ppm chemicalbook.comnih.gov.
Benzyl (B1604629) Protons (-CH₂-): A singlet or a doublet (if coupled to the adjacent N-H proton) would be observed for the methylene (B1212753) bridge protons, typically around δ 4.1-4.3 ppm rsc.org.
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.7-3.8 ppm rsc.org.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms. For this compound, distinct signals are predicted for the carbonyl, aromatic, benzyl, and methoxy carbons rsc.orgrsc.org:
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 153-155 ppm.
Aromatic Carbons: Multiple signals between δ 113-159 ppm. The carbon bearing the methoxy group (C-OCH₃) is expected around δ 158-159 ppm, while the other aromatic carbons will appear at various shifts depending on their substitution and position relative to the urea and methoxy groups rsc.org.
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm rsc.org.
Benzyl Carbon (-CH₂-): A signal around δ 47-48 ppm rsc.org.
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic (Phenyl & Methoxybenzyl) | 6.8 - 7.5 | 113 - 159 |
| Urea (N-H) | 5.8 - 9.3 | - |
| Urea (C=O) | - | 153 - 155 |
| Benzyl (-CH₂) | 4.1 - 4.3 | 47 - 48 |
| Methoxy (-OCH₃) | 3.7 - 3.8 | ~55 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would display characteristic absorption bands:
N-H Stretching: One or two bands in the region of 3300-3400 cm⁻¹ corresponding to the N-H bonds of the urea moiety. sunway.edu.my The presence and shape of these bands can indicate the extent of hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl and methoxy groups appears just below 3000 cm⁻¹.
C=O Stretching (Amide I band): A strong absorption band between 1630-1700 cm⁻¹. The exact position of this band is highly sensitive to the local environment. In the solid state, extensive hydrogen bonding can lower the frequency to around 1635-1665 cm⁻¹ sunway.edu.mymdpi.com. In dilute solution, a "free" carbonyl band might be observed at a higher frequency, near 1690 cm⁻¹ mdpi.com.
N-H Bending (Amide II band): This band, coupled with C-N stretching, is found around 1550-1600 cm⁻¹.
C-O-C Stretching: A strong, characteristic band for the aryl-alkyl ether linkage of the methoxy group is expected in the 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) regions. sunway.edu.my
The analysis of the N-H and C=O stretching regions is particularly crucial for understanding intermolecular hydrogen bonding, which dictates the supramolecular structure of phenylurea derivatives in the solid state. mdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Urea) | Stretching | 3300 - 3400 |
| C=O (Urea) | Stretching (Amide I) | 1630 - 1700 |
| N-H (Urea) | Bending (Amide II) | 1550 - 1600 |
| C-O (Ether) | Asymmetric Stretching | 1240 - 1260 |
| C-N (Urea) | Stretching | ~1240 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl and 4-methoxyphenyl groups, as well as the urea carbonyl group. These groups contain π-electrons and non-bonding electrons that can be excited by UV radiation. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. researchgate.netnist.gov Structural modifications to the basic phenylurea structure have been shown to influence the absorption maxima, indicating the sensitivity of this technique to the electronic environment. wisdomlib.org For this compound, one would anticipate strong absorptions in the UV region, likely between 200 and 300 nm, arising from the aromatic systems.
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.
For this compound (Molecular Formula: C₁₄H₁₄N₂O₂), the calculated molecular weight is approximately 242.28 g/mol . chemsynthesis.com In an MS experiment, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 242 or 243, respectively.
The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for this molecule could include:
Benzylic cleavage: Loss of the phenylurea radical or the 4-methoxybenzyl radical. A prominent peak at m/z 121, corresponding to the stable 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺), is highly likely.
Cleavage of the urea linkage: Fragmentation at the C-N bonds of the urea group can lead to various characteristic ions.
McLafferty rearrangement: While not a primary pathway for this specific structure, related rearrangements can occur. miamioh.edu
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula. nih.gov
Crystallographic Studies of Phenylurea Derivatives
While spectroscopy provides data on connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Although the specific crystal structure of this compound is not detailed in the provided results, extensive studies on closely related phenylurea derivatives allow for a robust prediction of its solid-state characteristics. sunway.edu.mynih.govresearchgate.net
Single crystal X-ray diffraction analysis of similar compounds reveals several key structural motifs:
Planarity: The urea core (-NH-CO-NH-) is generally found to be planar or nearly planar. sunway.edu.mynih.gov
Conformation: The phenyl and benzyl rings will adopt specific dihedral angles with respect to the central urea plane.
Hydrogen Bonding: The most critical feature governing the molecular packing is extensive intermolecular hydrogen bonding. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This typically leads to the formation of one-dimensional chains or two-dimensional networks. nih.govresearchgate.net For instance, in many N,N'-disubstituted ureas, molecules form centrosymmetric dimers via a pair of N-H···O=C hydrogen bonds, creating a characteristic eight-membered ring synthon. sunway.edu.mynih.gov These dimers then often link into tapes or sheets.
| Parameter | Typical Value / Observation | Reference |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | nih.govresearchgate.net |
| Space Group | P2₁/n, P-1, etc. | researchgate.netmdpi.com |
| Key Interaction | N-H···O Hydrogen Bonding | nih.govsunway.edu.mynih.gov |
| Supramolecular Motif | Chains or sheets linked by H-bonds | nih.govresearchgate.net |
| Urea Core Geometry | Essentially planar | sunway.edu.mynih.gov |
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
Following an extensive search of available scientific literature and crystallographic databases, detailed structural characterization and specific data regarding the intermolecular and intramolecular interactions for the compound This compound could not be located. Crystal structure data, which is essential for a definitive analysis of hydrogen bonding, bond lengths, and bond angles, does not appear to be publicly available for this specific molecule.
However, to provide a relevant and informative analysis based on closely related structures, this section will discuss the expected and observed interaction patterns in analogous phenylurea and methoxy-substituted aromatic compounds. The fundamental interactions governing the solid-state assembly of such molecules are primarily hydrogen bonds, complemented by weaker van der Waals forces and potential π-π stacking interactions.
In substituted N,N'-diarylureas and related compounds, the urea moiety (-NH-CO-NH-) is a potent hydrogen bond donor and acceptor. The N-H groups typically act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a primary hydrogen bond acceptor. This often leads to the formation of well-defined supramolecular structures.
Intramolecular hydrogen bonds are also a possibility in flexible molecules, though less common in simple diarylureas unless specific conformations are favored. The presence of the methoxy group (-OCH₃) introduces an additional potential hydrogen bond acceptor site, although the oxygen atom is a weaker acceptor than the carbonyl oxygen. Phenyl rings can also participate in weaker C—H⋯π interactions.
Given the structure of This compound , it is highly probable that its crystal structure is dominated by intermolecular hydrogen bonds where the N-H groups of the urea bridge interact with the carbonyl oxygen of adjacent molecules. This would likely result in the formation of one-dimensional chains or tapes, a common motif in phenylurea derivatives. The planarity of the urea group and the relative orientation of the phenyl and 4-methoxybenzyl rings would be key factors in determining the efficiency of the crystal packing.
While a precise quantitative analysis with bond distances and angles for the title compound is not possible without experimental data, the following table provides representative data from a closely related structure, 4-methoxy-N-phenylbenzamide , to illustrate typical hydrogen bond geometries in such systems. nih.gov
Table 1: Representative Hydrogen Bond Geometry in a Related Compound
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1···O1 | 0.86 | 2.31 | 3.110 (2) | 154 |
| Data for 4-methoxy-N-phenylbenzamide. nih.gov |
This table showcases a typical N—H⋯O hydrogen bond, demonstrating the expected range for bond lengths and the near-linear arrangement that characterizes strong hydrogen bonds. It is reasonable to hypothesize that This compound would exhibit similar intermolecular hydrogen bonding patterns.
Computational and Theoretical Investigations of N 4 Methoxybenzyl N Phenylurea
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with a favorable balance of accuracy and computational cost.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For N-(4-methoxybenzyl)-N'-phenylurea, this process involves using a DFT functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or def2-TZVP. researchgate.netnih.gov The calculation iteratively adjusts the positions of the atoms until a minimum energy state is found.
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C(phenyl)-N-C(carbonyl)-N | Rotation of the phenyl ring relative to the urea (B33335) plane. |
| τ2 | N-C(carbonyl)-N-C(benzyl) | Rotation around the second C-N bond of the urea bridge. |
| τ3 | C(carbonyl)-N-C(benzyl)-C(aromatic) | Rotation of the entire methoxybenzyl group. |
Once the geometry is optimized, DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental results for structural validation. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Specific peaks can be assigned to the stretching and bending of functional groups. For this compound, key predicted vibrations would include the N-H stretch, C=O stretch of the urea, and C-O-C stretch of the methoxy (B1213986) group. wisdomlib.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. These calculations provide a theoretical spectrum that helps in the assignment of experimental peaks to specific atoms in the molecule.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. nih.gov The results predict the absorption wavelengths (λ_max) in the UV-visible spectrum, which correspond to transitions such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
| Spectroscopy | Parameter | Predicted Range (Theoretical) | Typical Experimental Range |
|---|---|---|---|
| IR | N-H Stretch (cm⁻¹) | 3300-3400 | ~3330 |
| IR | C=O Stretch (cm⁻¹) | 1650-1690 | ~1660 |
| ¹H NMR | -OCH₃ (ppm) | 3.7-3.9 | ~3.8 |
| ¹³C NMR | C=O (ppm) | 150-160 | ~155 |
| UV-Vis | λ_max (nm) | 250-280 | ~265 |
DFT provides detailed information about the electronic properties of a molecule through the analysis of its frontier molecular orbitals (FMOs)—the HOMO and LUMO. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |
| Ionization Potential (IP) | -E_HOMO | Energy required to remove an electron |
| Electron Affinity (EA) | -E_LUMO | Energy released when an electron is added |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution |
Molecular Modeling and Dynamics Simulations
While DFT focuses on static, minimum-energy states, molecular modeling and dynamics simulations explore the molecule's movement and behavior over time, providing a more dynamic picture of its properties.
To map the conformational landscape, researchers generate torsional energy profiles (or potential energy surface scans). This is done by systematically rotating a specific bond by a small increment (e.g., 10-15 degrees) and calculating the molecule's energy at each step, while allowing the rest of the molecule to relax. Plotting energy versus the dihedral angle reveals the energy barriers that must be overcome for the molecule to transition between different stable conformations. researchgate.net For this compound, scanning the rotation around the N-C(benzyl) bond would illustrate the energetic cost of moving the methoxybenzyl group, identifying the most favorable orientations relative to the urea core.
The properties and preferred conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations or implicit solvent models within DFT, such as the Polarizable Continuum Model (PCM), can be used to study these effects. nih.gov In a polar solvent like water or ethanol, polar conformers of this compound would be stabilized through dipole-dipole interactions and hydrogen bonding with solvent molecules. Conversely, in a non-polar solvent like hexane, non-polar, more compact conformations might be favored to minimize unfavorable interactions. These simulations are crucial for predicting the molecule's behavior in realistic chemical or biological environments.
Molecular Docking Studies
Prediction of Binding Modes and Affinities with Biological Targets
No studies detailing the prediction of binding modes or binding affinities for this compound with any biological targets were found.
Ligand-Protein Interaction Profiling
No research was identified that profiles the specific interactions, such as hydrogen bonds or hydrophobic interactions, between this compound and any protein targets.
Biological Activity and Mechanistic Investigations Non Clinical Focus
In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines
The potential of N-(4-methoxybenzyl)-N'-phenylurea and related urea (B33335) derivatives as anticancer agents has been explored through in vitro studies on various human cancer cell lines. These studies are crucial in determining a compound's ability to inhibit cancer cell growth and induce cell death.
Substituted urea derivatives have demonstrated notable antiproliferative activity against a range of cancer cell lines. For instance, in studies involving breast cancer cell lines such as MCF-7 and triple-negative breast cancer MDA-MB-231 , certain thienopyrimidine derivatives bearing N,N'-diaryl urea moieties have shown significant inhibitory effects. mdpi.com Specifically, some of these compounds exhibited IC₅₀ values in the low micromolar range against MCF-7 cells. mdpi.com The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
Similarly, the cytotoxic effects of various compounds have been evaluated against cervical cancer cells (HeLa ) and other cancer cell lines. nih.govnih.gov These studies often employ assays like the sulforodamine B (SRB) assay to measure cell proliferation and cytotoxicity. nih.gov The collective findings from these in vitro screenings help to identify lead compounds with potent antiproliferative properties that warrant further investigation.
| Cell Line | Cancer Type | Key Findings |
| MCF-7 | Breast Cancer | Certain thienopyrimidine derivatives with N,N'-diaryl urea moieties showed significant antiproliferative activity with low micromolar IC₅₀ values. mdpi.com |
| MDA-MB-231 | Triple-Negative Breast Cancer | Thienopyrimidine derivatives with N,N'-diaryl urea moieties demonstrated antiproliferative effects. mdpi.com |
| HeLa | Cervical Cancer | The cytotoxic effects of various related compounds have been evaluated. nih.govnih.gov |
| B16-F10 | Melanoma | No specific data was found in the provided search results for this compound's activity against this cell line. |
Investigations into Enzyme Inhibition Mechanisms
A key aspect of understanding the biological activity of this compound is its ability to interact with and inhibit specific enzymes that play critical roles in cancer cell proliferation and survival.
Inhibition of Kinase Enzymes (e.g., EGFR, HER-2, p38α, VEGFR2)
Kinases are a major class of enzymes that are often dysregulated in cancer. The inhibition of these enzymes is a well-established strategy in cancer therapy.
EGFR and HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key drivers in many cancers. While direct inhibition of EGFR and HER-2 by this compound is not explicitly detailed in the provided results, the broader class of urea derivatives has been explored for such activities. For example, triple inhibition of EGFR, Met, and VEGF has been shown to be an effective strategy in certain lung cancers. nih.gov
p38α: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular stress responses and inflammation, and its inhibition can impact cancer cell survival. Inhibition of p38 MAPK has been linked to the prevention of endothelial cell apoptosis. nih.gov
VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. Several multi-targeted tyrosine kinase inhibitors, some with urea-like structures, have been shown to inhibit VEGFR2. selleckchem.comselleckchem.comaltmeyers.org A series of 4-amino-thieno[2,3-d]pyrimidines linked to N,N'diaryl urea moieties have been found to inhibit the VEGF/KDR (VEGFR2) pathway. mdpi.com
| Kinase Target | Significance in Cancer | Findings Related to Urea Derivatives |
| EGFR | Drives cell proliferation and survival. | Triple inhibition strategies including EGFR have been explored. nih.gov |
| HER-2 | Overexpressed in some cancers, promoting growth. | Multi-targeted inhibitors often include HER-2 in their profile. |
| p38α | Involved in stress response and inflammation. | Inhibition can prevent apoptosis in certain cell types. nih.gov |
| VEGFR2 | Crucial for tumor angiogenesis. | Urea derivatives have been shown to inhibit the VEGF/VEGFR2 pathway. mdpi.comselleckchem.comselleckchem.comaltmeyers.org |
Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for DNA and RNA synthesis. nih.govnih.gov
Inhibition of DHODH can lead to pyrimidine starvation, which in turn can suppress cancer cell growth and induce apoptosis. nih.gov Several DHODH inhibitors have been investigated for their anticancer properties. nih.govmedchemexpress.com While the direct inhibition of DHODH by this compound is not specified in the search results, the general mechanism of DHODH inhibition is highly relevant to the development of antiproliferative agents.
Inhibition of Other Enzymes
The inhibitory potential of compounds related to this compound extends to other enzyme families.
Topoisomerases: These enzymes are involved in managing the topological state of DNA and are established targets for cancer chemotherapy.
Carbonic Anhydrase: Certain isoforms, like carbonic anhydrase IX, are associated with tumor hypoxia and are validated anticancer targets. nih.govnih.gov Benzenesulphonamides incorporating a 1,2,3-triazole moiety, which can be conceptually related to substituted ureas, have been shown to be potent and selective inhibitors of this enzyme. nih.gov
Sirtuins, Chitin Synthase, and PDE IV: These enzymes represent a diverse range of potential targets for therapeutic intervention in various diseases, including cancer.
General Principles of Reversible Enzyme Inhibition: Competitive, Non-Competitive, Uncompetitive
The interaction between an inhibitor and an enzyme can be reversible, meaning the inhibitor can dissociate from the enzyme. microbenotes.comsigmaaldrich.comlibretexts.org There are three main types of reversible inhibition:
Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. ucl.ac.ukyoutube.com Increasing the substrate concentration can overcome this type of inhibition.
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. ucl.ac.ukyoutube.com This type of inhibition cannot be overcome by increasing the substrate concentration.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. microbenotes.comyoutube.com
Understanding these mechanisms is fundamental to characterizing the mode of action of enzyme inhibitors like this compound.
Cellular Pathway Modulation
The biological effects of this compound and related compounds are a consequence of their ability to modulate various cellular pathways.
Inhibition of enzymes like DHODH directly impacts metabolic pathways, specifically the pyrimidine biosynthesis pathway, leading to a reduction in the building blocks necessary for cell proliferation. nih.govnih.gov Furthermore, DHODH inhibition has been shown to affect phospholipid metabolism and can induce ferroptosis, a form of programmed cell death, making cancer cells more susceptible to immune-mediated killing. nih.gov
The inhibition of kinase signaling pathways, such as the VEGFR pathway, disrupts the intricate communication networks that control cell growth, survival, and angiogenesis. nih.govnih.gov By interfering with these critical pathways, compounds like this compound can exert their antiproliferative effects.
Impact on Cell Cycle Progression (e.g., S phase, G2/M phase arrest)
Direct studies detailing the impact of this compound on cell cycle progression are not extensively available in current literature. However, research on compounds with similar structural motifs, such as a methoxybenzyl group, suggests potential for interaction with the cell cycle machinery.
For instance, the compound (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), which also contains a methoxybenzyl moiety, has been shown to suppress cell division by inducing cell cycle arrest at the G2/M phase. nih.gov This arrest is mediated through the upregulation of p21, a key cyclin-dependent kinase inhibitor. nih.gov In studies on Huh7 hepatocellular carcinoma cells, treatment with FMTC led to an accumulation of cells in the G2/M phase, indicating a halt in cell division before mitosis. nih.gov Another compound, 2-Methoxy-4-vinylphenol, has been observed to cause a G1 phase arrest in NIH 3T3 cells by inhibiting the hyper-phosphorylation of the Retinoblastoma (Rb) protein. nih.gov While these findings are for different molecules, they highlight the potential for methoxy-substituted aromatic compounds to influence critical cell cycle checkpoints.
Induction of Cellular Differentiation and Apoptosis (in cell lines)
Investigations into the anticancer potential of urea derivatives have provided insights into their ability to induce apoptosis, or programmed cell death. A structurally similar compound, N-4-methoxybenzoyl-N'-phenylurea , has demonstrated significant anticancer activity. wisdomlib.org In studies using the HeLa human cervical cancer cell line, this compound exhibited a potent inhibitory effect. wisdomlib.org
The effectiveness of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. The IC50 value for N-4-methoxybenzoyl-N'-phenylurea was found to be considerably lower than that of hydroxyurea (B1673989), a standard chemotherapy agent, indicating a stronger potential for anticancer activity. wisdomlib.org This potent cytotoxicity against cancer cells suggests that the compound may trigger apoptotic pathways, a common mechanism for anticancer drugs. wisdomlib.orgnih.gov While the precise apoptotic mechanisms for this compound have yet to be fully elucidated, the activity of its benzoyl analogue points towards a promising area of research.
Table 1: Anticancer Activity of N-4-methoxybenzoyl-N'-phenylurea
| Compound | Cell Line | IC50 Value (mM) | Reference |
|---|---|---|---|
| N-4-methoxybenzoyl-N'-phenylurea | HeLa | 6.50 | wisdomlib.org |
| Hydroxyurea (Reference) | HeLa | 170.57 | wisdomlib.org |
Modulation of Signal Transduction Pathways (e.g., RAS–MEK–ERK)
The RAS–MEK–ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. nih.gov Dysregulation of this pathway is a common feature in many human cancers. sigmaaldrich.com
Currently, there is a lack of specific research data on the direct modulation of the RAS–MEK–ERK pathway by this compound. The pathway involves a series of protein kinases—RAS, RAF, MEK, and ERK—that relay signals from the cell surface to the nucleus. nih.gov Various small molecules can inhibit this pathway at different points, such as MEK inhibitors like PD0325901, which have been studied in the context of genetic disorders like Noonan syndrome. nih.gov Given the anticancer potential observed in related phenylurea compounds, investigating the interaction of this compound with the RAS–MEK–ERK cascade is a logical next step to understand its mechanism of action.
Other Investigational Biological Activities
Evaluation in Plant Growth Regulation Research
Phenylurea compounds are a well-known class of synthetic cytokinins, which are plant hormones that promote cell division and influence various developmental processes. nih.govherts.ac.uk A prominent example is Forchlorfenuron (B1673536) (CPPU) , or N-(2-chloro-4-pyridyl)-N'-phenylurea. wikipedia.orgnih.gov Forchlorfenuron is widely used in agriculture to enhance fruit size and yield in crops like kiwifruit and grapes. nih.govherts.ac.uk It acts as an inhibitor of cytokinin oxidase/dehydrogenase, an enzyme that degrades cytokinins, thereby increasing the endogenous levels of these growth-promoting hormones. sigmaaldrich.com
Exploration of Other Non-Clinical Biological Activities (e.g., anticonvulsant, anti-inflammatory in model systems)
The therapeutic potential of this compound and its analogues extends to other areas of non-clinical research, including neurology and inflammation.
Anti-inflammatory Activity: A study on a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas identified compounds with significant anti-inflammatory properties. nih.gov Notably, N-[4-(4-methoxy phenyl)-1, 3-thiazol-2-yl)-N'-phenylurea , which incorporates a methoxyphenyl group, was among the most potent compounds tested in a carrageenan-induced rat paw edema model, a standard assay for acute inflammation. nih.gov
Anticonvulsant Activity: Research into the anticonvulsant properties of related chemical structures has also yielded positive results. Studies on a series of 4-methoxybenzanilides, which share the 4-methoxyphenyl (B3050149) group, have demonstrated anticonvulsant effects in mouse models. nih.gov For example, 4-methoxy-2, 6-dimethylbenzanilide was effective against maximal electroshock (MES)-induced seizures. nih.gov Similarly, other N-phenylbenzamides have shown potent anti-MES activity. nih.gov These findings suggest that the core structure present in this compound may be a valuable scaffold for the development of novel anticonvulsant agents.
Table 2: Investigational Activities of Structurally Related Compounds
| Compound | Biological Activity | Model System / Assay | Reference |
|---|---|---|---|
| N-[4-(4-methoxy phenyl)-1, 3-thiazol-2-yl)-N'-phenylurea | Anti-inflammatory | Carrageenan-induced rat paw edema | nih.gov |
| 4-methoxy-2, 6-dimethylbenzanilide | Anticonvulsant | Maximal Electroshock (MES) test in mice | nih.gov |
| Forchlorfenuron (CPPU) | Plant Growth Regulation | Agriculture (Kiwifruit, Grapes) | nih.govwikipedia.org |
Structure Activity Relationship Sar Studies and Design Principles
Elucidating the Influence of Substitution Patterns on Biological Activity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how altering the chemical structure of a lead compound affects its biological function. For N-benzyl-N'-phenylurea derivatives, these studies typically involve modifying substituents on both the N-phenyl ring and the N-benzyl ring to map out the chemical features crucial for activity.
Substitutions on the N-phenyl ring: The nature and position of substituents on the phenyl ring attached to the N'-nitrogen are critical. For instance, in the development of anticancer agents, the introduction of halogen atoms, particularly fluorine, has been shown to be beneficial for antiproliferative activity. semanticscholar.org Studies on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives revealed that compounds with fluorine atoms on the phenyl ring generally exhibited better activity against various cancer cell lines, including A549, MCF7, HCT116, and PC3. semanticscholar.org Specifically, compounds with these substitutions showed IC₅₀ values below 5 µM against certain cell lines. semanticscholar.org
Substitutions on the N-benzyl ring: The benzyl (B1604629) portion of the molecule also presents a key site for modification. The methoxy (B1213986) group at the 4-position in the parent compound is a common starting point. Research into N-benzyl phenethylamines has shown that the substituent on the N-benzyl ring can influence the interaction of substituents elsewhere in the molecule. nih.gov
The Urea (B33335) Linker: The urea moiety itself is a critical pharmacophoric element, often participating in hydrogen bonding interactions with target proteins. nih.gov Molecular docking simulations of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives with the BRAF kinase, a cancer target, revealed that the NH and oxygen atoms of the urea structure act as hydrogen bond donors and acceptors. nih.gov This highlights the linker's direct role in molecular recognition at the active site.
A summary of SAR findings for various phenylurea derivatives is presented below:
| Compound Series | Substitution Pattern | Observed Effect on Biological Activity | Target/Assay | Reference |
| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]ureas | Introduction of fluorine atoms on the N-phenyl ring. | Generally enhanced antiproliferative activity. | A549, MCF7, HCT116, PC3 cancer cell lines | semanticscholar.org |
| N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas | Bromoacetyl group at the N' position. | Potent anticancer activity against eight human tumor cell lines. | CEM, Daudi, MCF-7, etc. | nih.gov |
| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas | Thio-substitution of urea and specific benzyl modifications. | Significant EGFR and HER-2 inhibitory activity. | EGFR/HER-2 Kinase Assays | nih.gov |
| Phenylurea derivatives for IDO1 inhibition | Carboxyl group exposure on side chain. | Critical for inhibitory activity. | IDO1 Enzymatic Assay | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. atlantis-press.com This computational approach is invaluable for predicting the activity of newly designed molecules, thereby streamlining the drug discovery process. nih.govphyschemres.org The underlying principle is that variations in the biological activity of a series of similar compounds are dependent on changes in their physicochemical properties. atlantis-press.com
For phenylurea and related derivatives, QSAR models have been developed to predict activities ranging from anticancer to herbicidal. These models typically use descriptors that quantify lipophilic, electronic, and steric properties.
A 2D and 3D QSAR study on benzyl urea derivatives successfully established a correlation between their structural properties and anti-tumor activities, which was then used to design and screen new chemical entities. nih.gov In another study on N-benzoyl-N'-phenylthiourea derivatives, a QSAR equation was developed that highlighted the significant influence of lipophilic properties on cytotoxic activity against MCF-7 breast cancer cells. ubaya.ac.id The best equation was: Log 1/IC50 = 0.354 π + 0.064 This model had a correlation coefficient (r) of 0.922, indicating a strong correlation where π represents the lipophilicity of substituents. ubaya.ac.id
Similarly, a 3D-QSAR study on benzoyl urea derivatives as tubulin-binding agents identified a five-point common pharmacophore hypothesis (one hydrogen bond acceptor, two donors, one hydrophobic, and one ring feature) that yielded a robust predictive model. researchgate.net Such models are crucial for refining the design of new compounds with potentially higher activity. researchgate.net
| QSAR Study Subject | Key Findings | Model Type | Descriptors Used | Reference |
| Benzyl urea derivatives | Established correlation between structure and anti-tumor activity. | 2D & 3D QSAR | Physicochemical properties | nih.gov |
| N-benzoyl-N'-phenylthiourea derivatives | Lipophilicity is a key determinant of cytotoxic activity. | 2D QSAR | Lipophilicity (π) | ubaya.ac.id |
| Benzoyl urea derivatives | Developed predictive models for antiproliferative activity. | 3D QSAR | Pharmacophore-based | researchgate.net |
| N'-Ethyl-N'-Phenyl-N-Benzoylthiourea derivatives | Activity correlates with molecular weight and polar surface area. | 2D QSAR | Mw, tPSA, pKa | ubaya.ac.id |
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. nih.govfiveable.mefiveable.me A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net
For phenylurea derivatives, pharmacophore models have been instrumental in identifying novel compounds for various targets. A study on dual-target ligands for glucokinase (GK) and PPARγ was based on fusing the pharmacophores of known activators for each target. researchgate.net The resulting phenylurea derivatives incorporated a phenyl-urea backbone from a GK activator and key features from a PPARγ agonist. researchgate.net
In another example, a pharmacophore model for phenylurea herbicides was developed to understand antibody binding. researchgate.net This model identified key hydrophobic features and aromatic rings, with the urea moiety acting as a hydrogen-bond acceptor, explaining the structural basis for antibody recognition. researchgate.net Similarly, a five-point pharmacophore model for benzoyl urea derivatives as tubulin inhibitors consisted of one hydrogen bond acceptor, two hydrogen bond donors, one hydrophobic feature, and one aromatic ring (ADDHR). researchgate.net This model proved useful for designing and predicting the activity of new potential antiproliferative agents. researchgate.net
The general pharmacophoric features for many biologically active phenylurea derivatives can be summarized as:
An aromatic ring system: Often, two are present (e.g., the phenyl and benzyl rings).
A hydrogen bond donor/acceptor unit: The urea linker (-NH-CO-NH-) is the primary contributor.
Hydrophobic features: Alkyl or aryl groups that can engage in van der Waals interactions.
Specific electronic features: Electron-donating or withdrawing groups that modulate the electronic character of the rings.
Design of Novel Phenylurea Scaffolds with Enhanced Target Selectivity or Potency
Building upon SAR, QSAR, and pharmacophore insights, researchers actively design novel scaffolds based on the N-phenylurea core to achieve improved therapeutic properties. nih.gov Design strategies often involve molecular hybridization, where active fragments from different molecules are combined, or scaffold modification to enhance interactions with the target or improve pharmacokinetic properties. semanticscholar.org
One design approach involved creating novel phenylurea derivatives as dual-target activators of glucokinase (GK) and PPARγ for potential antidiabetic effects. researchgate.net This was achieved by merging the structural features of known activators for both targets into a single phenylurea scaffold. researchgate.net
In the field of oncology, a new series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were designed using a molecular hybridization strategy based on the structure of the cancer drug sorafenib (B1663141). semanticscholar.org By inserting a carbon atom to create an N-aryl-N'-benzylurea scaffold, researchers aimed to enhance molecular flexibility. This led to the discovery of compounds with potent antiproliferative activity against several cancer cell lines. semanticscholar.org
Another innovative strategy led to the synthesis of phenylurea derivatives as potential indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy. mdpi.comnih.gov Starting from a known inhibitor, researchers systematically modified the phenylurea scaffold. This led to compound i12 , which showed potent IDO1 inhibition (IC₅₀ = 0.331 μM) and favorable in vivo pharmacokinetics, including high oral bioavailability (87.4%). mdpi.com
These examples demonstrate a rational and iterative design cycle where initial SAR data informs the creation of QSAR and pharmacophore models, which in turn guide the synthesis of next-generation compounds with enhanced potency, selectivity, or novel mechanisms of action. mdpi.combiorxiv.org
Advanced Research Applications and Methodological Developments
Application of N-(4-methoxybenzyl)-N'-phenylurea in Mechanistic Biological Probes
This compound holds promise as a mechanistic biological probe, particularly in the fields of plant biology and oncology, due to the known activities of structurally similar phenylurea derivatives.
In plant science, numerous phenylurea compounds exhibit cytokinin-like activity, influencing cell division, growth, and development. researchgate.netnih.govsemanticscholar.org For instance, N,N'-diphenylurea (DPU) can promote the growth of callus tissue and induce cytokinin autonomy, suggesting it may stimulate the endogenous biosynthesis of cytokinins. nih.gov Other phenylurea derivatives, such as thidiazuron (B128349) (TDZ) and forchlorfenuron (B1673536) (CPPU), are potent plant growth regulators. newpaltz.k12.ny.usnih.gov Given its structural similarity, this compound could be utilized as a probe to investigate the molecular mechanisms of cytokinin signaling pathways. Researchers could use this compound to study its binding to cytokinin receptors, its influence on the expression of cytokinin-responsive genes, and its downstream effects on plant morphology and physiology. researchgate.net
In the realm of oncology, various phenylurea derivatives have been synthesized and evaluated for their antitumor properties. wisdomlib.orgnih.gov For example, a closely related compound, N-4-methoxybenzoyl-N'-phenylurea, has demonstrated significant anticancer activity against HeLa cells, with an IC50 value of 6.50 mM, which is substantially more potent than the standard anticancer agent hydroxyurea (B1673989) (IC50 of 170.57 mM). wisdomlib.org This suggests that this compound could also serve as a probe to explore novel anticancer mechanisms. Its interactions with cellular targets, such as tubulin or sirtuins, could be investigated to elucidate pathways leading to apoptosis or cell cycle arrest in cancer cells. wisdomlib.orgresearchgate.netnih.gov
Integration with High-Throughput Screening Methodologies for Biological Activity Profiling
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid assessment of large chemical libraries for biological activity. nih.govnih.govtechnologynetworks.com this compound, as part of a library of phenylurea derivatives, could be integrated into various HTS assays to profile its biological activities.
HTS platforms can be designed to screen for a wide array of biological effects. For instance, cell-based assays using reporter genes linked to specific signaling pathways (e.g., cytokinin or hormonal pathways in plant cells, or cancer-related pathways in human cells) could quickly identify whether this compound modulates these pathways. researchgate.netarxiv.org Furthermore, phenotypic screening, which assesses changes in cell morphology or other observable traits, can uncover unexpected biological activities. nih.gov
The process of integrating a compound like this compound into an HTS campaign would involve several steps, as outlined in the general HTS protocol below:
| Step | Description |
| Assay Development | Designing a robust and miniaturized assay that is sensitive to the expected biological activity (e.g., cell proliferation, enzyme inhibition, reporter gene activation). |
| Library Preparation | Dissolving this compound and other library compounds in a suitable solvent (e.g., DMSO) at a precise concentration. |
| Screening | Dispensing the compound into multi-well plates containing the biological system (e.g., cells, enzymes) and incubating for a defined period. |
| Data Acquisition | Measuring the assay signal (e.g., fluorescence, luminescence, absorbance) using an automated plate reader. |
| Data Analysis | Analyzing the raw data to identify "hits" – compounds that produce a significant and reproducible effect. |
Given the known activities of phenylureas, HTS campaigns could be specifically designed to screen for inhibitors of enzymes like sirtuins or dihydroorotate (B8406146) dehydrogenase, both of which are relevant therapeutic targets. nih.govnih.govnih.gov
Development of Novel Analytical Techniques for Phenylurea Derivative Detection and Quantification in Research Matrices
The ability to accurately detect and quantify this compound in complex research matrices, such as cell lysates, tissue homogenates, or environmental samples, is crucial for its development as a research tool. While specific methods for this compound are not established, techniques used for other phenylurea derivatives can be adapted.
High-performance liquid chromatography (HPLC) is a common method for the analysis of phenylurea compounds. newpaltz.k12.ny.us It can be coupled with various detectors, with ultraviolet (UV) and mass spectrometry (MS) being the most prevalent. LC-MS offers high sensitivity and selectivity, making it ideal for detecting trace amounts of the compound and its potential metabolites. nih.govuniupo.it
Solid-phase extraction (SPE) is a widely used sample preparation technique to isolate and concentrate phenylurea compounds from complex matrices prior to analysis. newpaltz.k12.ny.usnih.govnih.gov The choice of the SPE sorbent and elution solvents would need to be optimized for the specific properties of this compound. Another effective extraction method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which has been successfully applied to the analysis of other phenylurea compounds in fruit samples. uniupo.it
Gas chromatography (GC) is generally not suitable for the analysis of phenylurea compounds due to their thermal instability. newpaltz.k12.ny.usuniupo.it However, derivatization techniques can be employed to create more thermostable products that can be analyzed by GC-MS. nih.gov
The development of a robust analytical method for this compound would involve the following considerations:
| Analytical Parameter | Description |
| Linearity | Establishing a linear relationship between the concentration of the analyte and the instrumental response. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Accuracy | The closeness of the measured value to the true value, often assessed through recovery studies. |
| Precision | The degree of agreement among a series of measurements, typically expressed as relative standard deviation (RSD). |
| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
Conclusion and Future Research Perspectives
Synthesis and Characterization Advancements for N-(4-methoxybenzyl)-N'-phenylurea and its Analogues
The synthesis of this compound and its derivatives has been approached through several methodologies, with the goal of achieving high yields and purity for subsequent biological evaluation.
A prevalent method for the synthesis of N-acyl-N'-aryl ureas is the modified Schotten-Baumann reaction. For instance, N-(4-methoxybenzoyl)-N'-phenylurea has been successfully synthesized by reacting N-phenylurea with 4-methoxybenzoyl chloride. rsc.orgwisdomlib.org This method has been shown to produce the target compound in crystalline form with a respectable yield. rsc.orgwisdomlib.org Purity is typically confirmed using standard techniques such as thin-layer chromatography (TLC) and melting point determination. rsc.orgwisdomlib.org Structural confirmation is achieved through a suite of spectroscopic methods, including ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry (MS). rsc.orgwisdomlib.org
Alternative synthetic strategies for unsymmetrical diarylureas, which can be adapted for this compound, involve the use of phosgene (B1210022) substitutes to avoid the handling of toxic reagents. Triphosgene (B27547), for example, can be used to generate an in-situ aryl isocyanate from an aniline (B41778) derivative, which then reacts with another amine to form the urea (B33335) linkage. mdpi.com Carbamate (B1207046) intermediates, formed by reacting an amine with a chloroformate, also serve as stable precursors to unsymmetrical ureas. mdpi.com Furthermore, the use of 3-substituted dioxazolones as isocyanate surrogates offers a benign pathway to unsymmetrical arylureas. tandfonline.com
The synthesis of various analogues often involves a modular approach, allowing for the introduction of diverse functional groups on either the benzyl (B1604629) or phenyl rings. This is crucial for structure-activity relationship (SAR) studies. For example, derivatives of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea have been synthesized through multi-step sequences, demonstrating the adaptability of the core urea scaffold to molecular hybridization strategies. mdpi.com
Table 1: Synthesis Methods for this compound and Analogues
| Method | Starting Materials | Key Reagents/Conditions | Advantages |
| Modified Schotten-Baumann | N-phenylurea, 4-methoxybenzoyl chloride | Tetrahydrofuran, heating | Direct, established method |
| Isocyanate Generation (from amine) | 4-methoxyaniline, Phenyl isocyanate | Anhydrous solvent (e.g., DCM, THF) | Efficient for diarylureas |
| Triphosgene-mediated | Amine, Triphosgene | Base (e.g., triethylamine) | Avoids use of gaseous phosgene |
| Carbamate Intermediate | Amine, Phenyl chloroformate | Pyridine | Stable intermediate |
| Dioxazolone Surrogate | 3-phenyl dioxazolone, 4-methoxyaniline | Base (e.g., NaOAc), Methanol | Benign, good to quantitative yields |
Table 2: Characterization Data for Selected Phenylurea Derivatives
| Compound | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) | Mass Spec (m/z) | Reference |
| 1-(4-methoxyphenyl)-N-phenylmethanimine | 8.61 (s, 1H), 7.95 (d, 2H), 7.53 (s, 3H), 7.42 (t, 2H), 7.30–7.22 (m, 3H), 7.07 (d, 2H), 3.84 (s, 3H) | 161.9, 159.9, 151.8, 130.5, 129.2, 128.9, 125.5, 120.9, 114.3, 55.4 | - | rsc.org |
| Phenylurea | 8.53 (s, 1H), 7.41 (d, 2H), 7.22 (t, 2H), 6.90 (t, 1H), 5.88 (s, 2H) | - | 136 (M+) | chemicalbook.com |
Key Findings in Non-Clinical Biological Activity and Mechanistic Insights
A significant body of research has focused on the anticancer properties of this compound and its analogues. These compounds have demonstrated promising activity against a range of cancer cell lines.
N-(4-methoxybenzoyl)-N'-phenylurea exhibited significant anticancer activity against HeLa (cervical cancer) cells, with an IC50 value of 6.50 mM, which was considerably more potent than the standard anticancer agent hydroxyurea (B1673989) (IC50 of 170.57 mM). rsc.orgwisdomlib.org This highlights the potential of structural modifications to the basic urea scaffold in enhancing anticancer efficacy. rsc.orgwisdomlib.org
Analogues of N-aryl-N'-benzylurea have also shown broad-spectrum antiproliferative activity. For instance, a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were evaluated against A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines, with some compounds exhibiting IC50 values of less than 3 µM. mdpi.com Similarly, other phenylurea derivatives have shown potent activity against various human tumor cell lines, including leukemia, lymphoma, and melanoma. nih.gov
The mechanism of action of these compounds is an area of active investigation. Several potential molecular targets and pathways have been proposed:
Induction of Apoptosis: Many phenylurea derivatives are believed to exert their anticancer effects by inducing programmed cell death, or apoptosis. nih.gov
Kinase Inhibition: The structural similarity of some N,N'-diarylureas to kinase inhibitors like sorafenib (B1663141) suggests that they may target protein kinases involved in cancer cell signaling. mdpi.com Molecular docking studies of a related compound, N-(4-methoxy)-benzoyl-N'-phenylthiourea, predicted binding to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. ubaya.ac.idrasayanjournal.co.in The binding score for this compound was -7.3 kcal/mol. ubaya.ac.idrasayanjournal.co.in
Tubulin Interaction: Some phenylurea analogues have been investigated for their ability to interfere with microtubule dynamics, a mechanism shared by several successful anticancer drugs. nih.gov However, some potent derivatives have been found to act through a tubulin-independent mechanism, indicating a diversity of cellular targets. nih.gov
Inhibition of Other Enzymes: There is evidence to suggest that some urea derivatives may inhibit other enzymes crucial for cancer cell survival, such as glycogen (B147801) synthase kinase 3β (GSK-3β). nih.gov
Table 3: Non-Clinical Biological Activity of this compound and Analogues
| Compound/Analogue Class | Cell Line(s) | Key Findings | Potential Mechanism of Action | Reference |
| N-(4-methoxybenzoyl)-N'-phenylurea | HeLa | IC50 = 6.50 mM (more potent than hydroxyurea) | Not specified | rsc.orgwisdomlib.org |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | A549, MCF7, HCT116, PC3 | IC50 < 3 µM for some compounds | Kinase inhibition (based on sorafenib hybridization) | mdpi.com |
| N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogues | Various human tumor cell lines | Potent activity with IC50 values between 0.38 and 4.07 µM | Apoptosis induction, some via tubulin-independent pathways | nih.gov |
| N-(4-methoxy)-benzoyl-N'-phenylthiourea | MCF-7 | IC50 = 0.38 mM | EGFR inhibition (predicted by molecular docking) | ubaya.ac.idrasayanjournal.co.in |
Unanswered Questions and Future Directions in this compound Research
Despite the promising findings, several questions remain unanswered, paving the way for future research in this area.
A primary focus for future work will be the elucidation of the precise molecular targets of this compound and its most potent analogues. While kinase inhibition and apoptosis induction are implicated, the specific kinases and the exact signaling pathways affected need to be identified through comprehensive biochemical and cellular assays. Understanding the conformational preferences of these molecules will be critical for rational drug design and for predicting their interactions with biological targets. ubaya.ac.id
Further exploration of the structure-activity relationships is also warranted. Systematic modifications of the substituents on both aromatic rings and the urea linker will help in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The use of molecular hybridization, combining the N-aryl-N'-benzylurea scaffold with fragments from other known anticancer agents, is a promising strategy for developing multi-target inhibitors with enhanced efficacy and a reduced likelihood of drug resistance. mdpi.com
Another key area for future investigation is the in vivo efficacy and safety of these compounds. While in vitro studies have shown significant promise, preclinical studies in animal models are essential to evaluate their therapeutic potential in a physiological context.
Finally, the development of more efficient and environmentally friendly synthetic methods for this compound and its derivatives will be crucial for their large-scale production and further development. tandfonline.com
Potential for this compound as a Research Tool or Precursor for Advanced Chemical Entities
Beyond its potential as a therapeutic agent, this compound and its analogues can serve as valuable research tools. Their ability to modulate specific biological pathways, once fully characterized, could make them useful probes for studying cellular processes related to cancer and other diseases.
As a chemical entity, the this compound scaffold serves as a versatile building block in organic synthesis. The presence of multiple reactive sites allows for its derivatization into more complex molecules. For example, the amino group of related compounds like 1-(4-aminophenyl)-3-phenylurea (B160713) can be used to create a wide array of derivatives with diverse functionalities. The urea moiety itself can participate in various chemical transformations, making it a useful intermediate in the synthesis of other heterocyclic compounds and more elaborate molecular architectures. The development of N-phenylmaleimide, an active dienophile in the Diels-Alder reaction, from maleanilic acid (an analogue of the core structure) showcases the potential for these compounds to be precursors to other useful reagents. orgsyn.org
Q & A
Basic Research Questions
Synthesis Optimization How can researchers optimize the synthesis of N-(4-methoxybenzyl)-N'-phenylurea to improve yield and purity?
- Methodological Answer : Utilize the Schotten-Baumann reaction by reacting 4-methoxybenzylamine with phenylisocyanate in a polar aprotic solvent (e.g., DMF) under inert conditions. Optimize stoichiometric ratios (e.g., 1:1.2 amine:isocyanate) to minimize side products. Purify via recrystallization using ethanol/water mixtures, and monitor reaction progress with TLC (hexane:ethyl acetate = 4:2) . Compare with analogous urea syntheses, noting that methoxy groups may reduce reactivity compared to electron-withdrawing substituents (e.g., chloro or cyano), requiring extended reaction times .
Structural Characterization Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Employ H NMR to identify aromatic protons (δ 6.8–7.5 ppm) and methoxy signals (δ ~3.8 ppm). Use IR spectroscopy to confirm urea C=O stretching (~1640 cm). For crystallinity analysis, perform X-ray diffraction (as in ) or DSC to assess melting behavior. Cross-validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Initial Biological Screening What in vitro assays are suitable for preliminary evaluation of antifungal activity?
- Methodological Answer : Conduct broth microdilution assays against Candida albicans and Aspergillus fumigatus (CLSI M27/M38 guidelines). Compare inhibition zones with positive controls (e.g., fluconazole). Use MTT assays for cytotoxicity profiling on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Mechanism of Action Elucidation How can researchers identify the molecular targets of this compound in cancer cells?
- Methodological Answer : Perform molecular docking studies (AutoDock Vina) against kinases (e.g., EGFR or CDKs) using the compound’s 3D structure (optimized with DFT). Validate via Western blotting for downstream effectors (e.g., Akt/GSK-3β/c-Myc pathway) in NSCLC cells, as demonstrated for CTPPU derivatives . Use siRNA knockdown to confirm target dependency .
Structure-Activity Relationship (SAR) Analysis What substituent modifications enhance the bioactivity of this compound analogs?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., -CF, -NO) on the phenyl ring. Test in dose-response assays (IC determination) and analyze trends using QSAR models. For example, electron-withdrawing groups may improve antifungal activity by enhancing electrophilicity, as seen in N-(2-chlorobenzoyl)-N'-phenylurea .
Analytical Method Development How can molecularly imprinted polymers (MIPs) be tailored for selective detection of this compound?
- Methodological Answer : Design MIPs using methacrylic acid (functional monomer) and EDMA (cross-linker) in a 1:8:20 template:monomer:cross-linker ratio. Use toluene as porogen to mimic the hydrophobic methoxybenzyl group. Validate selectivity via Scatchard analysis against structurally similar ureas (e.g., N-(4-isopropylphenyl)-N'-butyleneurea) .
Resolving Data Contradictions How should discrepancies in cytotoxicity data across cell lines be addressed?
- Methodological Answer : Replicate assays under standardized conditions (e.g., serum concentration, passage number). Perform metabolomic profiling to identify cell-specific uptake or efflux mechanisms. Cross-reference with transcriptomic data (RNA-seq) to assess expression of drug transporters (e.g., ABCG2) .
Solubility Enhancement Strategies What formulation approaches improve aqueous solubility for in vivo studies?
- Methodological Answer : Synthesize hydrochloride salts (as in ) or use cyclodextrin inclusion complexes. Assess solubility via shake-flask method (pH 7.4 PBS) and bioavailability in rodent models. Co-solvents (e.g., PEG-400) may enhance solubility by 10–20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
